This compound serves as a convenient precursor for the synthesis of nicotinic acid, a vital form of vitamin B3. The conversion involves oxidation of 5-ethyl-2-methylpyridine with nitric acid, followed by decarboxylation of the intermediate 2,5-pyridinedicarboxylic acid . This efficient synthesis contributes to research related to vitamin B3 deficiency and its treatment.
5-ethyl-2-methylpyridine plays a role in studies exploring the Maillard reaction, a complex series of chemical reactions responsible for the characteristic flavors and aromas found in cooked foods. This compound contributes to the formation of volatile compounds associated with nutty and roasted aromas, particularly in Parmigiano-Reggiano cheese . Research utilizes this understanding to optimize food processing techniques and enhance the sensory quality of various products.
The adsorption properties of 5-ethyl-2-methylpyridine have been explored in the context of solid-phase microextraction (SPME), a technique used to extract and preconcentrate volatile and semi-volatile compounds from various matrices. Studies demonstrate the effectiveness of this compound in extracting specific analytes at nanogram levels, both from headspace and liquid samples . This research contributes to the development and refinement of SPME methods for diverse analytical applications.
5-Ethyl-2-methylpyridine has the molecular formula C₈H₁₁N and a molecular weight of approximately 121.18 g/mol . It is typically encountered as a colorless to yellow liquid that is insoluble in water and denser than water . The compound possesses a characteristic pyridine ring structure with an ethyl group at the fifth position and a methyl group at the second position. It can be synthesized through various methods, including one-pot reactions and hydrothermal processes .
Several methods exist for synthesizing 5-Ethyl-2-methylpyridine:
5-Ethyl-2-methylpyridine finds applications across various industries:
Several compounds share structural similarities with 5-Ethyl-2-methylpyridine. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Methylpyridine | C₅H₇N | Methyl group at position 2 |
3-Ethyl-6-methylpyridine | C₈H₁₁N | Ethyl group at position 3 |
5-Ethyl-α-picoline | C₈H₁₁N | Similar structure but different positions |
2-Picoline | C₅H₇N | Methyl group at position 2 |
What sets 5-Ethyl-2-methylpyridine apart from its analogs is primarily its unique combination of ethyl and methyl substituents on the pyridine ring, which may influence its reactivity and biological activity differently compared to other pyridines. Its specific applications in pharmaceuticals further enhance its significance within this chemical family.
Corrosive;Acute Toxic;Irritant